3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid
Description
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
Molecular Formula |
C6H9F2NO4S |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11) |
InChI Key |
CJHGIMGOCWSTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of a thiazolidine derivative with a fluorinated carboxylic acid. One common method involves the use of 2,2-difluoropropanoic acid as the starting material, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different oxidation states.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the thiazolidine ring and the fluorine atoms enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Uniqueness
3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxidoisothiazolidine moiety which is known for its diverse biological activities. The difluoropropanoic acid component suggests potential interactions with biological systems due to the electronegative fluorine atoms that can influence the compound's reactivity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆F₂N₂O₄S |
| Molecular Weight | 202.17 g/mol |
| CAS Number | 155310-11-5 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dioxidoisothiazolidine can exhibit antimicrobial properties against various pathogens.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of similar compounds, it was found that derivatives containing the dioxidoisothiazolidine structure displayed significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for some derivatives, indicating strong potential for development as an antibiotic agent.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of related compounds on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a selective toxicity profile that could be exploited for therapeutic purposes.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Discussion
The biological activity of this compound is promising based on preliminary findings. Its potential as an antimicrobial agent and cytotoxic compound warrants further investigation. Future research should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes or receptors.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
